molecular formula C7H13F2NO B6265993 2-(difluoromethoxy)cyclohexan-1-amine CAS No. 1807921-12-5

2-(difluoromethoxy)cyclohexan-1-amine

Cat. No.: B6265993
CAS No.: 1807921-12-5
M. Wt: 165.2
InChI Key:
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Description

2-(difluoromethoxy)cyclohexan-1-amine is an organic compound with the molecular formula C7H13F2NO It is characterized by the presence of a cyclohexane ring substituted with an amine group and a difluoromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(difluoromethoxy)cyclohexan-1-amine typically involves the introduction of the difluoromethoxy group onto a cyclohexane ring followed by the introduction of the amine group. One common method involves the reaction of cyclohexanone with difluoromethyl ether in the presence of a base to form the difluoromethoxycyclohexane intermediate. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(difluoromethoxy)cyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding cyclohexylamine derivative.

    Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of cyclohexylamine derivatives.

    Substitution: Formation of substituted cyclohexane derivatives with various functional groups.

Scientific Research Applications

2-(difluoromethoxy)cyclohexan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential biological activity, including its effects on enzymes and receptors.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(difluoromethoxy)cyclohexan-1-amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its amine and difluoromethoxy groups. These interactions can modulate the activity of the target molecules, leading to various biological effects. Further research is needed to elucidate the precise pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    2-(trifluoromethoxy)cyclohexan-1-amine: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.

    2-(methoxy)cyclohexan-1-amine: Similar structure but with a methoxy group instead of a difluoromethoxy group.

    2-(fluoromethoxy)cyclohexan-1-amine: Similar structure but with a fluoromethoxy group instead of a difluoromethoxy group.

Uniqueness

2-(difluoromethoxy)cyclohexan-1-amine is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties compared to its analogs. The difluoromethoxy group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

1807921-12-5

Molecular Formula

C7H13F2NO

Molecular Weight

165.2

Purity

95

Origin of Product

United States

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